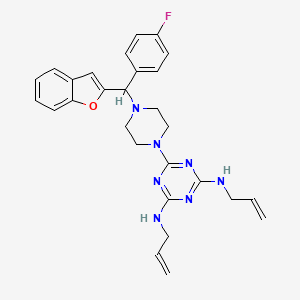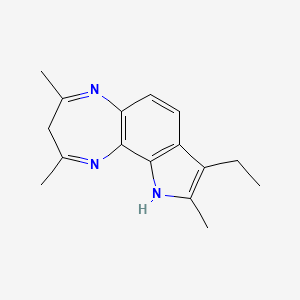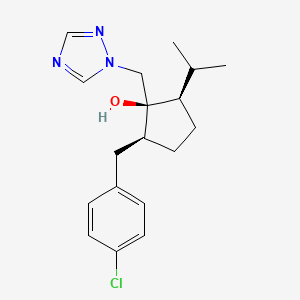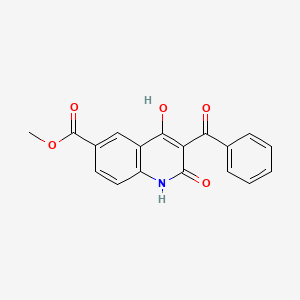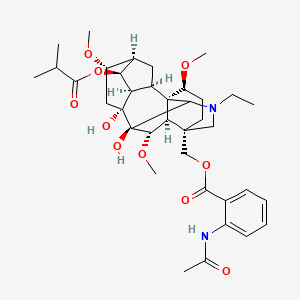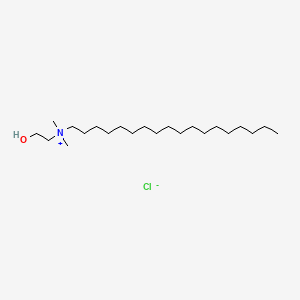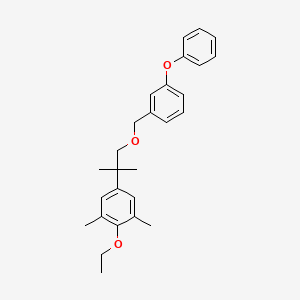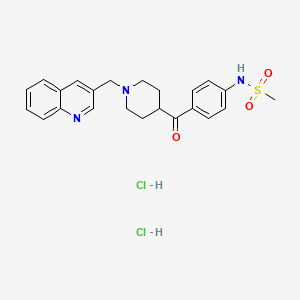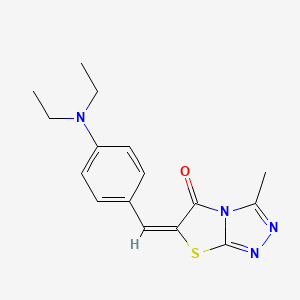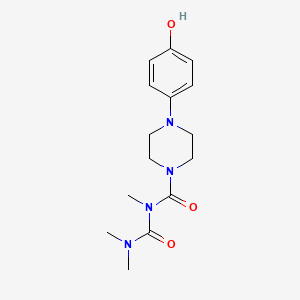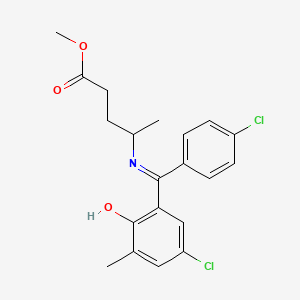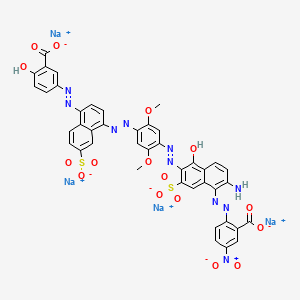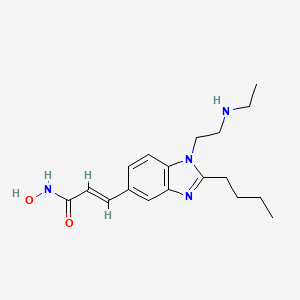
Pracinostat metabolite M1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pracinostat metabolite M1 is a primary metabolite of Pracinostat, a potent histone deacetylase inhibitor. Pracinostat is known for its antitumor activity, particularly in hematologic malignancies such as acute myeloid leukemia. The metabolite M1 retains some of the pharmacological properties of the parent compound, contributing to its overall therapeutic effects .
Vorbereitungsmethoden
The synthesis of Pracinostat metabolite M1 involves several steps, starting from the parent compound Pracinostat. The synthetic route typically includes:
Hydroxylation: Introduction of a hydroxyl group to the parent compound.
N-dealkylation: Removal of alkyl groups from the nitrogen atoms.
Oxidation: Conversion of specific functional groups to their oxidized forms.
Industrial production methods for Pracinostat and its metabolites often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield .
Analyse Chemischer Reaktionen
Pracinostat metabolite M1 undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pracinostat metabolite M1 has several scientific research applications:
Chemistry: Used as a reference compound in the study of histone deacetylase inhibitors and their derivatives.
Biology: Investigated for its role in cellular processes such as gene expression regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancers, particularly hematologic malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of Pracinostat metabolite M1 involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased gene transcription. The metabolite induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Pracinostat metabolite M1 can be compared with other histone deacetylase inhibitors such as:
Vorinostat: Another potent histone deacetylase inhibitor with similar pharmacological properties.
Panobinostat: Known for its efficacy in treating multiple myeloma.
Belinostat: Used in the treatment of peripheral T-cell lymphoma.
This compound is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties, which contribute to its therapeutic potential .
Eigenschaften
CAS-Nummer |
929017-34-5 |
|---|---|
Molekularformel |
C18H26N4O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(E)-3-[2-butyl-1-[2-(ethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C18H26N4O2/c1-3-5-6-17-20-15-13-14(8-10-18(23)21-24)7-9-16(15)22(17)12-11-19-4-2/h7-10,13,19,24H,3-6,11-12H2,1-2H3,(H,21,23)/b10-8+ |
InChI-Schlüssel |
ADLOOPCDYMHBCL-CSKARUKUSA-N |
Isomerische SMILES |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)/C=C/C(=O)NO |
Kanonische SMILES |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)C=CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



